Glyceryl 1,3-distearate-2-oleate, also known as 1,3-distearoyl-2-oleoyl glycerol, is a triacylglycerol compound characterized by its unique structure, which consists of a glycerol backbone esterified with two stearic acid chains and one oleic acid chain. Specifically, the stearic acid molecules are attached at the first and third positions (sn-1 and sn-3), while the oleic acid is attached at the second position (sn-2) of the glycerol molecule. This specific arrangement imparts distinct physical and chemical properties to the compound, making it suitable for various applications in food science and pharmaceuticals.
Glyceryl 1,3-distearate-2-oleate can be derived from natural sources such as vegetable oils that contain high levels of oleic and stearic acids. The compound is synthesized through chemical processes involving glycerol and fatty acids, typically stearic and oleic acids.
This compound falls under the category of triacylglycerols, which are esters formed from glycerol and three fatty acids. Triacylglycerols are significant in biological systems as they serve as energy storage molecules and play roles in cellular structure and function.
The synthesis of glyceryl 1,3-distearate-2-oleate can be achieved through various methods, primarily via esterification reactions. The most common method involves reacting glycerol with stearic acid and oleic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. This process facilitates the formation of ester bonds between the glycerol and fatty acids .
Technical Details:
The molecular formula of glyceryl 1,3-distearate-2-oleate is , with a molecular weight of approximately . The structural representation shows a glycerol backbone with two saturated stearoyl groups at positions one and three and one unsaturated oleoyl group at position two.
The compound appears as a white to off-white solid with low melting characteristics. It exhibits slight solubility in chloroform and ethyl acetate but is generally insoluble in water due to its hydrophobic nature .
The primary chemical reaction involving glyceryl 1,3-distearate-2-oleate is hydrolysis, where it reacts with water to yield glycerol and free fatty acids:
This reaction is significant in both biological systems (e.g., lipid metabolism) and industrial processes (e.g., biodiesel production).
Technical Details:
Glyceryl 1,3-distearate-2-oleate has been shown to enhance the phagocytic function of immune cells in experimental studies. This action likely occurs through interactions with cell membranes or signaling pathways involved in immune responses.
Research indicates that administration of this compound increases phagocytosis in reticulo-endothelial cells in mice, suggesting potential applications in immunotherapy or as an adjuvant in vaccine formulations.
The compound is stable under normal conditions but may undergo hydrolysis or oxidation when exposed to moisture or air over time.
Glyceryl 1,3-distearate-2-oleate has several notable applications:
Glyceryl 1,3-distearate-2-oleate belongs to the triacylglycerol lipid class, systematically defined by its esterification pattern. Its molecular formula is C57H108O6, with a molecular weight of 889.46 g/mol [1] [6]. The systematic IUPAC name is [3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] octadecanoate, precisely describing the ester bonds and the cis configuration of the oleate double bond at carbon 9 [7]. This compound exhibits one E/Z center due to the olefinic bond in the oleic acid moiety, contributing to its stereoisomerism [1].
Table 1: Standard Nomenclature and Identifiers for Glyceryl 1,3-Distearate-2-Oleate
Nomenclature Type | Designation |
---|---|
Systematic Name | [3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] octadecanoate |
Common Synonyms | 1,3-Distearoyl-2-oleoyl-rac-glycerol; 1,3-Distearo-2-olein; StOSt; Glyceryl distearate oleate |
CAS Registry Number | 2846-04-0 |
UNII Identifier | 4KE1Y9738S |
Empirical Formula | C57H108O6 |
Linear SMILES | CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCC\C=C/CCCCCCCC |
InChI Key | RBLADLVPSYELCA-IKPAITLHSA-N |
The molecular structure features a glycerol backbone where the primary hydroxyl groups (sn-1 and sn-3 positions) are esterified with stearic acid (C18:0), a saturated 18-carbon fatty acid. The secondary hydroxyl group (sn-2 position) is esterified with oleic acid (C18:1Δ9cis), an 18-carbon monounsaturated fatty acid with a cis double bond between carbons 9 and 10 [1] [7]. This specific regiochemistry profoundly influences the compound's physical behavior, including melting point and crystallinity. The sn-2 placement of the unsaturated chain creates a molecular "kink" that disrupts crystalline packing efficiency compared to fully saturated analogs, resulting in a lower melting point range of 40.5–42.5°C [6] [7].
Table 2: Fundamental Physicochemical Properties
Property | Value | Measurement Conditions |
---|---|---|
Molecular Weight | 889.46 g/mol | - |
Physical State | White to off-white solid | Room temperature |
Melting Point | 40.5–42.5°C | - |
Solubility | Slightly soluble in chloroform, ethyl acetate | Room temperature |
LogP (Estimated) | 24.749 (est) | - |
Lipid Classification | Symmetrical mixed-acid triacylglycerol | - |
Critical Functional Groups | Ester bonds (x3), alkenyl group (Z-configuration) | - |
The compound’s isomeric SMILES notation explicitly represents the cis configuration of the oleate double bond using the "/C=C/" notation: CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC [7]. This stereochemical detail is functionally significant because the cis configuration introduces a 30-degree bend in the acyl chain, preventing efficient molecular packing and thereby lowering the melting temperature compared to triglycerides with saturated chains or trans isomers. This molecular "bend" enables the compound to remain semi-solid at physiological temperatures, a property exploited in cocoa butter substitutes [1] [6].
The investigation of glyceryl 1,3-distearate-2-oleate has paralleled key developments in lipid chemistry, particularly in the differentiation of triglyceride regioisomers. Early lipid research (pre-1960s) treated triglycerides as classes without positional distinction, limiting understanding of their metabolic fate and physical properties. The identification and isolation of StOSt marked a pivotal shift toward recognizing regiospecificity’s functional significance. Initial isolation from natural sources like cocoa butter faced technological hurdles due to the compound’s structural similarity to other symmetric monounsaturated triglycerides. Researchers employed laborious fractional crystallization and countercurrent distribution techniques, yielding only milligram quantities of isomerically pure material [6].
The 1970s witnessed analytical breakthroughs with the advent of chromatographic methods capable of resolving positional isomers. Silver-ion chromatography exploited the differential complexation of silver ions with the sn-2 olefinic bond, enabling separation of StOSt from its asymmetric isomers (StStO, OStSt). This technique confirmed the predominance of saturated-unsaturated-saturated (SUS) triglycerides like StOSt in cocoa butter and shea butter, correlating regiospecificity with the sharp melting behavior desirable in confectionery fats [6]. Nuclear magnetic resonance (NMR) spectroscopy further enabled non-destructive structural verification, with 13C-NMR distinguishing carbonyl carbon shifts between sn-1/3 and sn-2 esters and olefinic carbon resonances confirming cis geometry [5].
The most transformative analytical advance emerged in the 1990s with electrospray ionization mass spectrometry (ESI-MS) coupled with low-energy collisionally activated dissociation (CAD). This technique enabled precise structural characterization of lithiated adducts ([M + Li]+) of triacylglycerols. Tandem MS spectra revealed fragment ions specific to the combined loss of the sn-1 and sn-3 substituents, always involving the sn-2 substituent. Diagnostic ions like [M + Li − (RnCO2H)]+ and [M + Li − (RnCO2Li)]+ permitted unambiguous assignment of fatty acid masses and their positions. This method robustly identified the sn-2 substituent through combined elimination products involving adjacent fatty acids, a fragmentation pathway never observed for non-adjacent chains. These analytical innovations transformed StOSt from a chemical curiosity into a well-characterized model system for studying regiospecific effects in lipid matrices [5].
Synthetic accessibility evolved alongside analytical capabilities. Early chemical synthesis via direct esterification suffered from poor regioselectivity and required protecting group strategies. The early 2000s saw enzymatic synthesis emerge as a practical route, leveraging 1,3-regiospecific lipases (e.g., from Rhizomucor miehei) to catalyze esterification of glycerol with stearic acid, followed by selective introduction of oleic acid at the sn-2 position. This biocatalytic approach enabled gram-scale production of high-purity StOSt (>99%), facilitating expanded research into its functional properties and applications beyond what was possible with naturally isolated material [7].
In natural systems, glyceryl 1,3-distearate-2-oleate occurs predominantly in seed fats associated with tropical and subtropical plants. Shea nut butter (Vitellaria paradoxa) contains 25-40% StOSt, while sal fat (Shorea robusta) and mango kernel fat (Mangifera indica) contain 15-25% and 10-20%, respectively. Its highest natural concentration occurs in illipe butter (Shorea stenoptera), approaching 40-50% composition. This non-random distribution reflects evolutionary adaptation: the SUS configuration provides metabolic energy storage while maintaining fluidity at physiological temperatures. The sn-2 placement of unsaturated oleic acid enhances enzymatic accessibility during lipolysis, while the saturated sn-1,3 positions promote stable crystalline networks that protect lipid droplets in seeds [1] [6].
Cocoa butter’s physical properties—sharp melting near body temperature and stable polymorphism—derive substantially from its high StOSt content (approximately 25-30%). Industrial cocoa butter equivalents (CBEs) therefore prioritize StOSt enrichment. High-oleic safflower or sunflower oils serve as primary feedstocks for commercial StOSt production. Through enzymatic interesterification and fractionation, these oils yield triglyceride fractions with >80% StOSt content. The resulting fats mimic cocoa butter’s melting profile and crystallization kinetics, serving as cost-effective, temperature-stable alternatives in confectionery applications. This technological substitution exemplifies how regiospecific triglycerides can be engineered for functionality beyond natural abundance [1] [6].
Beyond food science, synthetic StOSt enables advanced material design. Its amphiphilic character—arising from the saturated/unsaturated dichotomy—facilitates self-assembly into lyotropic liquid crystalline phases. In pharmaceutical technology, these mesophases serve as sustained-release matrices for hydrophobic active ingredients. Research demonstrates that StOSt-based nanoparticles exhibit enhanced lymphatic drug transport compared to triglycerides with randomized fatty acid placement, attributed to preferential sn-2 monoacylglycerol formation during digestion. This pathway bypasses first-pass metabolism, improving bioavailability for lipophilic drugs like antiretrovirals and immunosuppressants [7].
Emerging biomedical research reveals unexpected biological activities beyond nutritional and structural roles. In vitro studies indicate that StOSt modulates immune cell function, specifically enhancing phagocytic activity in macrophages at concentrations above 10 μM. Though the precise mechanism remains under investigation, preliminary evidence suggests interaction with peroxisome proliferator-activated receptors (PPARs), nuclear receptors regulating lipid metabolism and inflammation. Additionally, StOSt serves as a substrate analog in studying enzymes with sn-2 specificity, including pancreatic lipase and diacylglycerol acyltransferase (DGAT). Its symmetrical structure helps elucidate steric constraints within enzyme active sites, informing inhibitor design for metabolic disorders [7].
Table 3: Key Functional Roles in Natural and Engineered Systems
System Type | Functional Role | Structural Basis | Applications/Research |
---|---|---|---|
Natural Seed Fats | Energy storage with temperature stability | SUS configuration enables dense crystal packing while maintaining fluidity | Botanical lipidomics; Plant adaptation studies |
Cocoa Butter Equivalents | Mimicking melting profile and polymorphism | Regiospecificity dictates β-3 crystal formation | Confectionery fats; Chocolate manufacturing |
Drug Delivery Systems | Lymphatic transport enhancement | sn-2 monoacylglycerol formation during digestion | Nanoparticles for antiretroviral delivery |
Biochemical Research | Enzyme substrate specificity probe | Stereospecific positioning of ester bonds | Lipase kinetics; DGAT inhibition studies |
Immunomodulation Studies | Phagocytosis activation | Putative PPAR interaction | Macrophage function research |
The compound’s chemical reactivity centers on ester hydrolysis and double bond transformations. Alkaline hydrolysis yields glycerol, sodium stearate, and sodium cis-9-octadecenoate, while enzymatic hydrolysis (e.g., via pancreatic lipase) selectively cleaves sn-1,3 positions, producing 2-monoolein and free stearic acid. Hydrogenation saturates the oleate double bond, converting StOSt to fully saturated tristearin (StStSt), dramatically altering melting behavior from 41°C to 72°C. Oxidation at the allylic positions generates hydroperoxides and secondary degradation products, though this susceptibility is mitigated in crystalline matrices where the unsaturated moiety is sterically shielded. These reactions underpin both metabolic fate and industrial processing considerations [5] [7].
Table 4: Structurally Related Triacylglycerols and Comparative Attributes
Compound Name | Molecular Structure | Key Differentiating Properties |
---|---|---|
Glyceryl Tristearate (StStSt) | C57H110O6; Three stearic acids | Higher melting point (72°C); Fully saturated; Brittle crystalline structure |
Glyceryl Trioleate (OOO) | C57H104O6; Three oleic acids | Liquid at room temperature; Lower oxidative stability; No defined polymorphism |
Glyceryl 1,2-Distearate-3-oleate (StStO) | C57H108O6; Stearic at sn-1,2; Oleic at sn-3 | Asymmetric structure; Different crystallization kinetics; Lower melting enthalpy |
Glyceryl 1,3-Dioleate-2-stearate (OStO) | C57H108O6; Oleic at sn-1,3; Stearic at sn-2 | Higher plasticity range; Distinct polymorphic forms (β′ vs β) |
Glyceryl 1,3-Distearate-2-oleate (StOSt) | C57H108O6; Stearic at sn-1,3; Oleic at sn-2 | Sharp melting profile; Stable β-3 crystals; Metabolic generation of sn-2 monoolein |
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